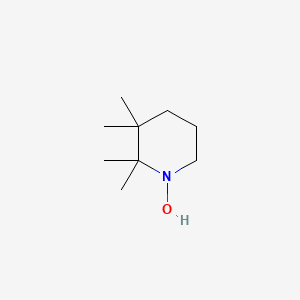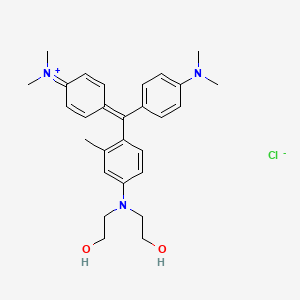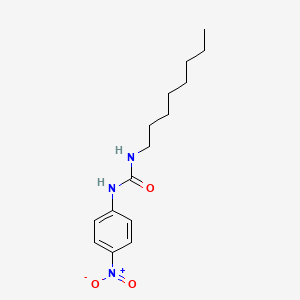![molecular formula C10H18NO2+ B14415817 [(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate CAS No. 82264-26-4](/img/structure/B14415817.png)
[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S)-1-methyl-1-azoniabicyclo[222]octan-3-yl] acetate is a quaternary ammonium compound with a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate typically involves the quaternization of 1-methyl-1-azabicyclo[2.2.2]octane with an appropriate acetylating agent. One common method is the reaction of 1-methyl-1-azabicyclo[2.2.2]octane with acetic anhydride under controlled conditions to yield the desired acetate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale quaternization reactions using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as halides or hydroxides can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects, particularly in the development of drugs targeting the nervous system.
Industry
Industrially, this compound is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of [(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The quaternary ammonium group allows it to bind to negatively charged sites, influencing biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Azabicyclo[2.2.2]octane: A structurally related compound with similar bicyclic features.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.
8-Azabicyclo[3.2.1]octane: Known for its presence in tropane alkaloids with significant biological activities.
Uniqueness
[(3S)-1-methyl-1-azoniabicyclo[222]octan-3-yl] acetate is unique due to its specific quaternary ammonium structure, which imparts distinct chemical and biological properties
Propiedades
| 82264-26-4 | |
Fórmula molecular |
C10H18NO2+ |
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate |
InChI |
InChI=1S/C10H18NO2/c1-8(12)13-10-7-11(2)5-3-9(10)4-6-11/h9-10H,3-7H2,1-2H3/q+1/t9?,10-,11?/m1/s1 |
Clave InChI |
OROYXWCEQBVSLR-HSOILSAZSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[N+]2(CCC1CC2)C |
SMILES canónico |
CC(=O)OC1C[N+]2(CCC1CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone](/img/no-structure.png)
methanone](/img/structure/B14415746.png)
![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)

![4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole](/img/structure/B14415789.png)
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)



